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This guide provides a comprehensive comparison of the cross-reactivity profile of L-740093, a

potent and selective cholecystokinin-B (CCK-B) receptor antagonist. The information is

targeted towards researchers, scientists, and drug development professionals to facilitate an

objective evaluation of this compound's performance against alternative molecules. All

quantitative data is summarized in structured tables, and detailed experimental methodologies

are provided for key experiments.

Summary of Cross-Reactivity Data
L-740093 is well-established as a high-affinity antagonist for the CCK-B receptor. Cross-

reactivity studies are crucial to assess the selectivity of a compound and predict potential off-

target effects. While extensive public screening data across a wide range of G-protein coupled

receptors (GPCRs) for L-740093 is not readily available in consolidated databases, existing

literature highlights its selectivity against the closely related CCK-A receptor.

A study evaluating the antagonist activity of L-740093 demonstrated its high affinity for the

human CCK-B receptor with an IC50 of 0.49 nM. In the same study, it was shown to have low

affinity for the CCK-A receptor, with less than 50% displacement at a concentration of 1 µM[1].

This indicates a significant selectivity for the CCK-B subtype over the CCK-A subtype.

Further detailed quantitative data on the binding affinity (Ki) of L-740093 against a broader

panel of receptors, including dopamine, serotonin, adrenergic, muscarinic, and histamine
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receptor subtypes, is not extensively documented in the currently available public literature.

Researchers requiring a comprehensive off-target profile would need to perform or commission

specific binding assay panels.

Data Tables
Table 1: Binding Affinity of L-740093 for Cholecystokinin Receptors

Receptor
Subtype

Ligand Assay Type Species IC50 (nM)
Selectivity
(fold)

CCK-B [¹²⁵I]-CCK-8S Displacement Human 0.49
>2000 vs.

CCK-A

CCK-A [¹²⁵I]-CCK-8S Displacement Human >1000 -

Source: Neuropeptides (1998), 32(2), 157-160[1]

Experimental Protocols
The data presented in this guide is based on radioligand binding assays, a standard method for

determining the affinity of a compound for a specific receptor.

Radioligand Displacement Assay for CCK-B and CCK-A
Receptors
Objective: To determine the binding affinity (IC50) of L-740093 for the human CCK-B and CCK-

A receptors.

Methodology:

Membrane Preparation: Membranes were prepared from a stable cell line expressing the

human CCK-B receptor gene (hCCK-B.CHO).

Radioligand: [¹²⁵I]-CCK-8S, a radiolabeled form of a potent cholecystokinin receptor agonist,

was used as the competing ligand.
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Competition Assay: A fixed concentration of the radioligand was incubated with the cell

membranes in the presence of increasing concentrations of the unlabeled test compound (L-
740093).

Incubation: The mixture was incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand were separated by filtration.

Detection: The amount of radioactivity bound to the membranes was quantified using a

gamma counter.

Data Analysis: The concentration of L-740093 that inhibited 50% of the specific binding of

the radioligand (IC50) was calculated by non-linear regression analysis of the competition

curves. A similar protocol was followed for the CCK-A receptor.

Visualizations
Experimental Workflow for Radioligand Binding Assay
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Caption: Workflow of a radioligand displacement binding assay.

Signaling Pathway of the CCK-B Receptor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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